molecular formula C9H11NS B3242658 (2,3-Dihydro-1-benzothiophen-3-yl)methanamine CAS No. 1528707-80-3

(2,3-Dihydro-1-benzothiophen-3-yl)methanamine

Cat. No.: B3242658
CAS No.: 1528707-80-3
M. Wt: 165.26 g/mol
InChI Key: HGVCZXNKQGIFPG-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1-benzothiophen-3-yl)methanamine is a chemical compound with the molecular formula C9H11NS and a molecular weight of 165.26 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring system. It is used in various fields of research and industry due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1-benzothiophen-3-yl)methanamine typically involves the hydrogenation of substituted benzo[b]thiophene 1,1-dioxides. This process is catalyzed by rhodium and proceeds with high yields and excellent enantioselectivities . The reaction conditions often include the use of hydrogen gas and a chiral ligand to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of catalytic hydrogenation and the use of efficient catalysts are likely employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1-benzothiophen-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1-benzothiophen-3-yl)methanamine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific benzothiophene ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

2,3-dihydro-1-benzothiophen-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVCZXNKQGIFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528707-80-3
Record name (2,3-dihydro-1-benzothiophen-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydro-1-benzothiophen-3-yl)methanamine
Reactant of Route 2
(2,3-Dihydro-1-benzothiophen-3-yl)methanamine
Reactant of Route 3
(2,3-Dihydro-1-benzothiophen-3-yl)methanamine
Reactant of Route 4
(2,3-Dihydro-1-benzothiophen-3-yl)methanamine
Reactant of Route 5
(2,3-Dihydro-1-benzothiophen-3-yl)methanamine
Reactant of Route 6
(2,3-Dihydro-1-benzothiophen-3-yl)methanamine

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